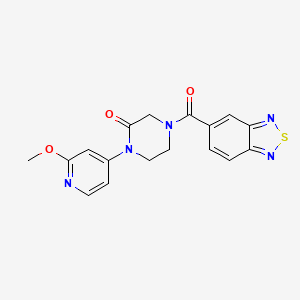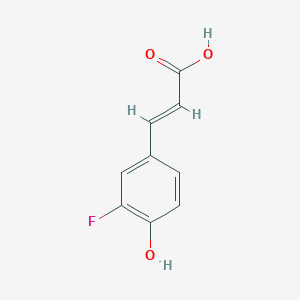
2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Antibacterial Activity in Agriculture
One significant application of sulfone derivatives containing 1,3,4-oxadiazole moieties has been in the field of agriculture, specifically for combating bacterial diseases in crops. For instance, sulfone derivatives have demonstrated promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). A specific compound, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, showed superior antibacterial activity with a lower effective concentration compared to commercial agents, effectively reducing rice bacterial leaf blight in both greenhouse conditions and field trials. This compound also enhanced plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving chlorophyll content, and reducing malondialdehyde (MDA) content, which correlates with damage reduction caused by Xoo. Furthermore, it could inhibit the production of extracellular polysaccharide (EPS), highlighting its potential as an effective agricultural bactericide (Shi et al., 2015).
Antimicrobial and Antitubercular Agents
Sulfone derivatives incorporating 1,3,4-oxadiazole structures have been synthesized and evaluated for their antimicrobial and antitubercular properties. Novel sulfonyl derivatives showed moderate to significant antibacterial and antifungal activities, with some compounds being highlighted as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv, comparing favorably with the first-line drug isoniazid. This underscores the potential of these compounds in developing new antimicrobial and antitubercular agents, addressing the need for novel treatments against resistant strains of bacteria and tuberculosis (Kumar et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of sulfone and sulfonamide-linked heterocycles, including oxadiazoles, have been a focus of research due to their potential biological activities. Studies have synthesized and characterized these compounds, exploring their bioactivity against various microbial strains and enzymes. Notably, some compounds exhibited promising antibacterial potential and enzyme inhibition capacity, particularly against α-glucosidase, acetylcholinesterase, and urease, indicating their potential application in developing new therapeutic agents (Virk et al., 2023).
Antioxidant Activity
Research into sulfone/sulfonamide-linked bis(heterocycles), including oxadiazoles, has highlighted their antioxidant activity. Novel classes of these compounds were synthesized and evaluated for their antioxidant potential, with certain derivatives showing potent antioxidant effects. This suggests the utility of these compounds in developing antioxidant agents, which could have applications in preventing oxidative stress-related diseases (Padmaja et al., 2014).
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(20,21)15-9-7-14(8-10-15)16-18-19-17(22-16)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFFGCIPPJJAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)
![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)

![2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2356943.png)
![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)
![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)
